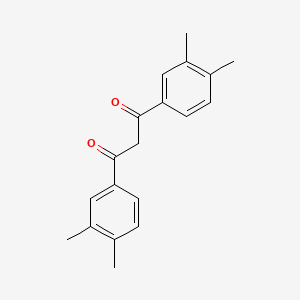

1,3-Bis(3,4-dimethylphenyl)propane-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(3,4-dimethylphenyl)propane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O2/c1-12-5-7-16(9-14(12)3)18(20)11-19(21)17-8-6-13(2)15(4)10-17/h5-10H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUPZWRXIWDJMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CC(=O)C2=CC(=C(C=C2)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142472-16-0 | |

| Record name | 1,3-Di-(3,4-dimethylphenyl)-1,3-propanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142472160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for 1,3 Bis 3,4 Dimethylphenyl Propane 1,3 Dione and Analogous Aryl β Diketones

Classical Synthetic Routes

The foundational methods for constructing the β-diketone core have been well-established for over a century. These routes, characterized by their reliability, are fundamental to organic synthesis and provide the basis for more complex transformations.

Claisen Condensation Approaches for β-Diketones

The Claisen condensation is a cornerstone reaction for forming carbon-carbon bonds and is widely used for synthesizing β-diketones. fiveable.mewikipedia.org The reaction typically involves the condensation between a ketone and an ester in the presence of a strong base. organic-chemistry.orgoregonstate.edu For the synthesis of an unsymmetrical diaryl β-diketone like 1,3-Bis(3,4-dimethylphenyl)propane-1,3-dione, a "crossed" Claisen condensation would be employed.

This specific synthesis would involve the reaction between 3',4'-dimethylacetophenone (B146666) and a 3,4-dimethylbenzoyl ester, such as methyl 3,4-dimethylbenzoate. The reaction is driven by a stoichiometric amount of a strong base, like sodium ethoxide or sodium hydride, which deprotonates the α-carbon of the ketone to form an enolate. wikipedia.orgorganic-chemistry.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ester. The subsequent loss of an alkoxide leaving group from the tetrahedral intermediate yields the final β-diketone. The final deprotonation of the highly acidic central methylene (B1212753) group of the β-diketone product helps to drive the reaction to completion. oregonstate.edu

A well-documented analog, 1,3-diphenyl-1,3-propanedione, is prepared via a similar condensation, highlighting the practical application of this method. google.com

Table 1: Claisen Condensation for 1,3-Diphenyl-1,3-propanedione Synthesis

| Parameter | Condition |

|---|---|

| Ketone | Acetophenone |

| Ester | Methyl Benzoate (5-10 molar equivalents) |

| Base | Calcium Oxide (1-2 molar equivalents) |

| Temperature | 150-200 °C |

| Atmosphere | Inert (Nitrogen) |

| Duration | 3-6 hours |

| Key Feature | Continuous removal of methanol (B129727) byproduct |

Data sourced from patent US4482745A. google.com

Baker-Venkataraman Rearrangement for β-Diketone Synthesis

The Baker-Venkataraman rearrangement is another classical and powerful method for the regioselective synthesis of aryl β-diketones. alfa-chemistry.com This intramolecular reaction involves the base-catalyzed rearrangement of an ortho-acyloxyaryl ketone. jk-sci.comchemistry-reaction.com

The mechanism begins with the formation of an enolate by deprotonation of the α-carbon of the ketone moiety. wikipedia.org This enolate then undergoes an intramolecular nucleophilic attack on the adjacent ester carbonyl group, leading to a cyclic intermediate. chemistry-reaction.comwikipedia.org The subsequent ring-opening yields the more stable phenolate (B1203915) of the 1,3-diketone. wikipedia.org To synthesize this compound using this method, the required precursor would be 2-acetyl-4,5-dimethylphenyl 3,4-dimethylbenzoate. However, the more common application of this rearrangement starts with o-hydroxyaryl ketones to produce o-hydroxyaryl β-diketones, which are key intermediates in the synthesis of flavones and chromones. alfa-chemistry.com

Table 2: Overview of the Baker-Venkataraman Rearrangement

| Feature | Description |

|---|---|

| Reactant | ortho-Acyloxyaryl ketone |

| Reagent | Base (e.g., KOH, Potassium tert-butoxide, NaH) |

| Product | Aryl β-diketone |

| Reaction Type | Intramolecular Rearrangement / Acyl Transfer |

| Solvents | Aprotic (e.g., THF, DMSO) |

Information compiled from multiple sources. alfa-chemistry.comjk-sci.com

Friedel-Crafts Acylation Strategies

Developed in 1877, the Friedel-Crafts acylation is a fundamental reaction in organic chemistry for attaching an acyl group to an aromatic ring. wikipedia.orgnih.gov While it does not directly produce β-diketones in a single step, it is an indispensable strategy for preparing the necessary ketone precursors. The reaction involves an acyl chloride or anhydride (B1165640) with a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃).

To synthesize this compound, the key starting material, 3',4'-dimethylacetophenone, can be efficiently prepared via Friedel-Crafts acylation. In this process, 1,2-dimethylbenzene (o-xylene) is acylated with acetyl chloride in the presence of AlCl₃. The resulting ketone can then be used as a substrate in a subsequent Claisen condensation reaction as described previously.

The mechanism of Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which is generated from the reaction between the acyl chloride and the Lewis acid. This acylium ion is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction to form the aryl ketone.

Modern Synthetic Protocols and Innovations

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods. These modern protocols often rely on novel activation methods or sophisticated catalytic systems to achieve transformations that are difficult or inefficient using classical routes.

Eco-Friendly and Green Chemistry Approaches (e.g., Ultrasound-Assisted Synthesis)

Green chemistry principles have spurred the adoption of alternative energy sources to drive chemical reactions more efficiently. Ultrasound irradiation has emerged as a valuable tool, often leading to shorter reaction times, milder conditions, and higher yields compared to conventional heating methods. researchgate.netresearchgate.net The physical phenomenon responsible for this enhancement is acoustic cavitation—the formation, growth, and implosion of microscopic bubbles, which generates localized high temperatures and pressures.

While a specific ultrasound-assisted synthesis for this compound is not prominently documented, the technique has been successfully applied to analogous reactions, such as the synthesis of various heterocyclic compounds. researchgate.netnih.gov The application of sonication to the Claisen condensation or Baker-Venkataraman rearrangement could potentially reduce reaction times and improve yields, aligning with the goals of green chemistry. scilit.com The benefits include enhanced mass transfer and activation of reactants, which can accelerate reaction rates significantly. researchgate.net

Catalytic Methodologies (e.g., Biocatalysis, Organocatalysis, Metal-Based Catalysis)

The development of novel catalytic systems has revolutionized the synthesis of complex organic molecules, including β-diketones. nih.gov These methods offer high selectivity and efficiency under mild conditions. nih.gov

Biocatalysis : The use of enzymes as catalysts offers unparalleled selectivity and operates under environmentally benign conditions. While not a common method for β-diketone synthesis, enzymatic approaches are an area of active research.

Organocatalysis : This branch of catalysis uses small organic molecules to accelerate reactions. For the synthesis of 1,3-diketones, N-heterocyclic carbenes (NHCs) have been employed as effective organocatalysts. nih.gov For example, NHCs can catalyze the coupling of α-haloketones with aldehydes to produce aromatic 1,3-diketones in good to excellent yields (60–90%). nih.gov

Metal-Based Catalysis : Transition metals are widely used to catalyze a variety of organic transformations. A modern approach to synthesizing 1,3-diketones involves the gold(I)-catalyzed regioselective hydration of alkynones. nih.gov This method proceeds under mild conditions using a catalyst such as PPh₃AuCl with a silver co-catalyst (AgOTf) in methanol and water, yielding a range of aromatic and heteroaromatic 1,3-diketones. nih.gov

Table 3: Comparison of Modern Catalytic Methods for β-Diketone Synthesis

| Catalytic Method | Catalyst Example | Reactants | Key Advantage |

|---|---|---|---|

| Organocatalysis | N-Heterocyclic Carbene (NHC) | α-Haloketone + Aldehyde | Avoids use of metals; good to excellent yields. |

| Metal-Based Catalysis | Gold(I) Chloride/Silver Triflate | Alkynone + Water | High regioselectivity under mild conditions. |

Data sourced from a 2021 review on β-diketone synthesis. nih.gov

Purification Techniques and Strategies for Aryl β-Diketones

The purification of aryl β-diketones, such as this compound, is a critical step following their synthesis, most commonly via Claisen condensation. The crude product from such reactions often contains unreacted starting materials, byproducts from self-condensation, and other impurities. mdpi.com Effective purification is essential to obtain the high-purity diketone required for subsequent applications, such as in the synthesis of heterocycles or as ligands in coordination chemistry. ijpras.com Two primary strategies for the purification of these compounds are chemical precipitation via metal chelates and various forms of chromatography.

A classical and highly effective method for the purification of β-diketones involves their conversion into copper(II) chelates, followed by precipitation and subsequent decomposition to recover the purified product. nih.govnih.gov This technique leverages the unique ability of the 1,3-dicarbonyl moiety to form stable, often crystalline, complexes with metal ions. researchgate.net

The process typically begins by treating the crude β-diketone product with a copper(II) salt, such as copper(II) acetate (B1210297) (Cu(OAc)₂), in a suitable solvent system like acetic acid and water. nih.gov This reaction leads to the formation of a neutral copper(II) β-diketonate complex, which precipitates from the solution. The solid copper chelate is then isolated by filtration, a step that effectively separates it from non-chelating impurities remaining in the filtrate.

Once the copper complex is isolated and washed, the final step is the decomposition of the chelate to release the pure β-diketone. This is often achieved by introducing a stronger chelating agent, such as ethylenediaminetetraacetic acid (EDTA) in its disodium (B8443419) salt form (Na₂EDTA), in a biphasic system (e.g., water/ethyl acetate). nih.gov The EDTA displaces the β-diketone ligand from the copper ion, forming a water-soluble copper-EDTA complex and liberating the purified β-diketone, which can then be extracted into the organic phase. This method has been noted as a significant improvement for purifying β-diketones, including those synthesized for industrial-scale applications like 2-thenoyltrifluoroacetone. nih.gov

Table 1: Key Reagents in Copper Chelate Purification

| Step | Reagent | Purpose |

|---|---|---|

| Chelate Formation | Copper(II) Acetate (Cu(OAc)₂) | Reacts with the β-diketone to form a solid copper chelate. |

Chromatography offers a versatile set of techniques for the purification of aryl β-diketones, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov Common methods include column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). excedr.com

Column Chromatography: This is one of the most common methods for purifying organic compounds in a laboratory setting. nih.gov The crude β-diketone mixture is loaded onto a column packed with a solid adsorbent (stationary phase), typically silica (B1680970) gel or alumina. A solvent or a mixture of solvents (mobile phase) is then passed through the column. Separation occurs as the different components travel down the column at different rates depending on their polarity and affinity for the stationary phase. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative separation technique. However, the analysis of β-diketones using conventional reversed-phase HPLC can be challenging due to poor peak shapes and resolution. nih.gov This issue arises from the keto-enol tautomerism and potential for metal chelation with trace metals in the HPLC system. To overcome these challenges, specialized columns, such as mixed-mode stationary phases (e.g., reversed-phase strong anion exchange), have been successfully employed. nih.gov These columns provide multiple interaction mechanisms, leading to improved peak shapes and high-resolution separation of underivatised β-diketone compounds. nih.gov Optimal conditions may involve using an acidic mobile phase modifier like trifluoroacetic acid (TFA) and elevated column temperatures. nih.gov

Table 2: Comparison of Chromatographic Techniques for Aryl β-Diketone Purification

| Technique | Stationary Phase (Example) | Mobile Phase (Example) | Principle of Separation |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Adsorption/Polarity |

| Thin-Layer Chromatography (TLC) | Silica Gel on a plate | Hexane/Ethyl Acetate | Adsorption/Polarity |

Scale-Up Considerations and Practical Synthesis Yields

Transitioning the synthesis of this compound and its analogs from laboratory-scale to larger, gram-scale or industrial production requires careful consideration of reaction conditions, reagent costs, and purification methods to maintain high yields and purity.

The classical Claisen condensation, while a foundational method, can present challenges in scale-up. organic-chemistry.orgmasterorganicchemistry.com Yields can be highly variable, and the use of strong bases like sodium ethoxide or sodium hydride necessitates careful handling and moisture control, which becomes more complex on a larger scale. organic-chemistry.org Practical yields for Claisen-type reactions for preparing aryl β-diketones can range significantly, but optimizations, such as the use of stronger bases, can often improve the outcome. nih.govorganic-chemistry.org

Alternative synthetic routes are also considered for scale-up. For instance, a gold(I)-catalyzed regioselective hydration of alkynones has been shown to be effective for preparing 1,3-diketones on a gram-scale, achieving yields around 90% even with reduced catalyst loading. nih.gov Similarly, acylation of ketones using soft enolate methodologies has been scaled up to 10 grams with good yields. researchgate.net Oxidation of β-hydroxyketones is another method deemed suitable for scaling from milligram to gram quantities. organic-chemistry.org

Table 3: Reported Yields for β-Diketone Synthesis and Related Reactions

| Reaction Type | Scale | Reported Yield Range | Reference |

|---|---|---|---|

| Gold-Catalyzed Hydration of Alkynones | Gram-scale | ~90% | nih.gov |

| Acylation of Soft Enolates | 10 g | Good | researchgate.net |

| Claisen-Schmidt Condensation | Lab-scale | 74-92% | researchgate.net |

Structural Elucidation and Advanced Spectroscopic Characterization of 1,3 Bis 3,4 Dimethylphenyl Propane 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Studies

A ¹H NMR spectrum of 1,3-Bis(3,4-dimethylphenyl)propane-1,3-dione would be expected to provide crucial information about the electronic environment of the hydrogen atoms. The spectrum would likely show distinct signals for the aromatic protons on the dimethylphenyl rings, the methylene (B1212753) protons of the propane (B168953) backbone, and the methyl group protons. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would allow for the precise assignment of each proton to its position in the molecular structure.

Carbon-13 (¹³C) NMR Studies

Complementing the proton data, ¹³C NMR spectroscopy would identify all unique carbon environments within the molecule. This would include distinct signals for the carbonyl carbons, the various aromatic carbons (both substituted and unsubstituted), the methylene carbon, and the methyl carbons. The chemical shifts of these signals would provide insight into the electronic structure of the carbon skeleton.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy Analysis

An Infrared (IR) spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrational modes of its functional groups. Key expected absorptions would include a strong band for the C=O (carbonyl) stretching of the dione (B5365651) moiety, typically in the region of 1650-1720 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic rings and the aliphatic chain, as well as C=C stretching bands for the aromatic rings, would be present.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule. A mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. The fragmentation pattern, resulting from the cleavage of the molecule under the high-energy conditions of the mass spectrometer, would yield characteristic fragment ions. Analysis of these fragments would help to confirm the presence of the 3,4-dimethylphenyl and propanedione structural units.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, with a molecular formula of C₂₁H₂₂O₂, the theoretical exact mass can be calculated. An experimental HRMS analysis would aim to measure the mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M]⁺˙) and compare it to the calculated value. A match within a narrow tolerance (e.g., ±5 ppm) provides strong evidence for the assigned chemical formula.

Table 1: Theoretical Mass Data for C₂₁H₂₂O₂

| Ion Type | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺˙ | C₂₁H₂₂O₂ | 306.1620 |

| [M+H]⁺ | C₂₁H₂₃O₂ | 307.1698 |

Note: This table represents theoretical values. Experimental data for this compound is not available.

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

ESI-TOF combines a soft ionization technique (Electrospray Ionization) with a high-resolution mass analyzer (Time-of-Flight). ESI is particularly useful for polar molecules and generates intact molecular ions with minimal fragmentation, making it ideal for determining molecular weight. The TOF analyzer then provides accurate mass measurements, which aids in formula determination, similar to other HRMS techniques.

An ESI-TOF spectrum for this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts like the sodium adduct [M+Na]⁺. The high mass accuracy of the TOF detector would allow for the confirmation of the elemental composition from the measured m/z value.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and conformation, confirming the molecule's connectivity and stereochemistry.

To perform this analysis, a suitable single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the arrangement of molecules within it. Key parameters obtained include the crystal system, space group, and unit cell dimensions. Although no specific crystallographic data has been published for this compound, data for other propane-1,3-dione derivatives have been reported, revealing details about their solid-state conformations.

Table 2: Hypothetical Crystallographic Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, C2/c |

| a, b, c (Å) | Unit cell dimensions |

| α, β, γ (°) | Unit cell angles |

| Volume (ų) | Volume of the unit cell |

Note: This table indicates the type of data obtained from an X-ray crystallography experiment; specific data for this compound is not available.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) in a compound. The experimental percentages are then compared to the theoretical percentages calculated from the compound's molecular formula. Agreement between the experimental and calculated values serves as a measure of the sample's purity and confirms its elemental composition.

For this compound (C₂₁H₂₂O₂), the theoretical elemental composition can be calculated based on its molar mass (306.39 g/mol ).

Table 3: Theoretical vs. Experimental Elemental Analysis Data for C₂₁H₂₂O₂

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 82.32 | Data not available |

| Hydrogen (H) | 7.24 | Data not available |

Note: A successful analysis would show experimental values within ±0.4% of the theoretical values.

Tautomerism, Conformational Analysis, and Intramolecular Interactions

Keto-Enol Tautomerism in β-Diketones

The structure of 1,3-Bis(3,4-dimethylphenyl)propane-1,3-dione, like other β-dicarbonyl compounds, allows it to exist as a dynamic equilibrium between two constitutional isomers, known as tautomers: a diketo form and a keto-enol (or simply enol) form. missouri.eduwalisongo.ac.id The interconversion involves the migration of a proton and the shifting of bonding electrons. For most acyclic 1,3-diketones, the equilibrium strongly favors the enol tautomer due to the formation of a stable, six-membered quasi-aromatic ring stabilized by conjugation and a strong intramolecular hydrogen bond. researchgate.netbohrium.com

The general equilibrium can be depicted as follows:

Figure 1: Keto-Enol Tautomerism in a 1,3-Diaryl-β-diketone.

Figure 1: Keto-Enol Tautomerism in a 1,3-Diaryl-β-diketone.Equilibrium Dynamics and Interconversion Kinetics

The dynamics of tautomerism in β-diketones involve two distinct processes. The interconversion between the diketo and the enol form is a relatively slow process on the nuclear magnetic resonance (NMR) timescale. missouri.edumdpi.com This slow rate allows for the simultaneous observation of distinct signals for both the keto and enol forms in an NMR spectrum, enabling their quantification. mdpi.com

In contrast, the proton transfer between the two oxygen atoms within the enol form itself is an extremely rapid process. mdpi.comnanalysis.com This fast intramolecular proton exchange means that the two enol structures are in rapid equilibrium, resulting in a time-averaged spectrum where, for symmetrical β-diketones like this compound, the two aryl groups appear chemically equivalent. nanalysis.com The barrier to this enol-enol interconversion is very low. mdpi.com

Influence of Aryl Substituents on Tautomeric Preferences

The electronic nature of substituents on the aryl rings plays a significant role in modulating the position of the keto-enol equilibrium. walisongo.ac.id Substituents can alter the acidity of the α-hydrogens and the stability of the conjugated enol system. In this compound, the two methyl groups on each phenyl ring act as electron-donating groups (EDGs) through an inductive effect.

Generally, electron-donating groups can slightly decrease the acidity of the enolic proton, but they also stabilize the conjugated system. For 1,3-diaryl-β-diketones, the enol form is already highly favored, and the presence of EDGs like methyl groups further supports the stability of this conjugated system, ensuring that the compound exists almost exclusively in its enol form in non-polar solvents. bohrium.com

Solvent Effects on Tautomeric Equilibrium

The keto-enol equilibrium is highly sensitive to the solvent environment. missouri.edunih.gov The choice of solvent can significantly shift the percentage of each tautomer at equilibrium. This effect is primarily attributed to the differential solvation of the keto and enol forms.

Non-polar solvents (e.g., hexane, carbon tetrachloride, chloroform) poorly solvate the diketo form. In these environments, the enol tautomer is strongly favored because its stability is derived from the internal, intramolecular hydrogen bond, which effectively "masks" its polar groups. researchgate.net

Polar aprotic solvents (e.g., DMSO, acetone) are effective hydrogen bond acceptors. They can disrupt the intramolecular hydrogen bond of the enol form by forming intermolecular hydrogen bonds with it. Furthermore, they can stabilize the dipole moment of the more polar diketo tautomer, thus shifting the equilibrium towards the keto form. bohrium.comresearchgate.net

Polar protic solvents (e.g., water, methanol) are both hydrogen bond donors and acceptors. They can effectively solvate both tautomers, but typically stabilize the keto form to a greater extent, leading to a higher proportion of the diketo tautomer compared to non-polar solvents. missouri.edu

The general trend, known as Meyer's Rule, states that the equilibrium shifts toward the keto tautomer with increasing solvent polarity. missouri.edu

Table 1: Illustrative Solvent Effect on Tautomeric Equilibrium for a Typical 1,3-Diaryl-β-diketone

Intramolecular Hydrogen Bonding in the Enol Form

The pronounced stability of the enol tautomer in 1,3-diketones is primarily due to the formation of a strong intramolecular hydrogen bond. bohrium.com This bond creates a planar, six-membered ring that exhibits quasi-aromatic character due to the delocalization of π-electrons across the O=C−C=C−O fragment. This phenomenon is often referred to as Resonance-Assisted Hydrogen Bonding (RAHB).

This strong hydrogen bond is characterized by:

A significantly downfield chemical shift for the enolic proton in ¹H NMR spectra, typically appearing in the range of δ 16.0–17.0 ppm. mdpi.com

A short distance between the two oxygen atoms as determined by X-ray crystallography in related compounds.

Specific vibrational frequencies in infrared (IR) spectroscopy.

The strength of this bond makes the enol form less available for intermolecular interactions, explaining its preference in non-polar solvents.

Conformational Landscape and Energy Barriers Between Tautomers

Computational studies, often employing Density Functional Theory (DFT), are used to explore the conformational landscape and the energy barriers between tautomers. For 1,3-diaryl-β-diketones, these studies consistently show that the planar, intramolecularly hydrogen-bonded cis-enol tautomer is the most stable conformation by a significant margin compared to the diketo form in the gas phase or non-polar solvents. mdpi.com

The energy barrier for the conversion of the more stable enol to the less stable keto form is substantial, which accounts for the slow interconversion rate observed experimentally. mdpi.com In contrast, the barrier for the proton transfer between the two degenerate enol forms is exceptionally low, confirming the rapid exchange seen in NMR spectroscopy. mdpi.com While specific values for this compound are not available, the general energy profile for related molecules follows this pattern.

Experimental Methods for Tautomeric Ratio Determination (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for studying keto-enol tautomerism and determining the ratio of the tautomers in solution. missouri.edunanalysis.com

In ¹H NMR spectroscopy, the keto and enol forms give rise to distinct and easily identifiable signals:

Enol Tautomer: A sharp singlet for the vinylic proton (=CH-) typically appears around δ 6.0–7.0 ppm. A very broad, low-intensity signal for the enolic hydroxyl proton (-OH) is found far downfield, often between δ 16.0 and 17.0 ppm. rsc.org

Keto Tautomer: A singlet corresponding to the two methylene (B1212753) protons (-CH₂-) is usually observed in the region of δ 4.0–4.5 ppm.

The tautomeric ratio (KT = [enol]/[keto]) can be accurately determined by integrating the characteristic signals of the vinylic proton of the enol form and the methylene protons of the keto form. nanalysis.com

Table 2: Typical ¹H NMR Signals for Keto-Enol Tautomers of a 1,3-Diaryl-β-diketone

¹³C NMR spectroscopy also provides confirmation, with the enol form showing a signal for the vinylic carbon around 90-100 ppm, while the keto form displays a methylene carbon signal around 50-60 ppm. researchgate.net

Coordination Chemistry of 1,3 Bis 3,4 Dimethylphenyl Propane 1,3 Dione As a Ligand

Ligand Design Principles and Chelate Formation

The utility of β-diketones as ligands is rooted in their structural ability to form a stable chelate ring upon coordination to a metal center. This process is governed by fundamental principles of coordination chemistry, including the ligand's coordination mode and the electronic and steric influences of its substituents.

β-Diketones, including 1,3-Bis(3,4-dimethylphenyl)propane-1,3-dione, primarily exist in a tautomeric equilibrium between the keto and enol forms. Coordination to a metal ion occurs via the deprotonation of the enol form, creating a monoanionic β-diketonate ligand. This anion acts as a classic O,O-bidentate chelating agent, where both oxygen atoms bind to a single metal center. researchgate.net This coordination results in the formation of a highly stable six-membered metallocycle. researchgate.net

The delocalization of the negative charge across the O=C-C=C-O framework within this chelate ring contributes significantly to the thermodynamic stability of the resulting metal complexes. This robust chelating effect is a hallmark of β-diketonate ligands and is the foundation for their widespread application in areas ranging from catalysis to materials science.

The coordination ability and the properties of the resulting metal complexes are profoundly influenced by the nature of the substituents at the terminal positions of the β-diketone backbone. In this compound, the 3,4-dimethylphenyl groups play a crucial role.

Electronic Effects: The two methyl groups on each phenyl ring are electron-donating groups. Through inductive and hyperconjugation effects, they increase the electron density of the aromatic ring and, by extension, the entire conjugated system of the β-diketonate. This enhanced electron density on the coordinating oxygen atoms increases the basicity (pKa) of the ligand. A higher basicity generally leads to the formation of more stable and stronger coordination bonds with metal ions.

Steric Effects: The 3,4-dimethylphenyl groups impart significant steric bulk compared to simpler substituents like methyl or phenyl groups. This steric hindrance can dictate the coordination number of the metal center, influencing the stoichiometry and geometry of the final complex. nih.gov For instance, bulky substituents may prevent the coordination of the expected number of ligands, leading to complexes with lower coordination numbers or favoring the inclusion of smaller ancillary ligands. nih.gov The orientation of the dimethylphenyl groups can also create a protective "pocket" around the metal center, which can influence its reactivity and stability. nih.gov

Synthesis and Characterization of Metal β-Diketonate Complexes

The synthesis of metal complexes with this compound typically follows well-established procedures for metal β-diketonates. These methods generally involve the reaction of the protonated ligand with a metal salt in the presence of a base. The resulting complexes are characterized using a suite of spectroscopic and analytical techniques to elucidate their structure and properties.

General Synthesis: A common synthetic route involves dissolving the β-diketone ligand and a suitable metal salt (e.g., chloride, nitrate (B79036), or acetate) in a common solvent like ethanol, methanol (B129727), or THF. A base, such as sodium hydroxide, sodium ethoxide, or an amine, is added to facilitate the deprotonation of the ligand, leading to the precipitation of the metal β-diketonate complex.

General Characterization Methods: The following table summarizes the key techniques used to characterize these complexes.

| Technique | Information Provided |

| Infrared (IR) Spectroscopy | Confirms coordination by showing a shift in the C=O and C=C stretching frequencies compared to the free ligand. The absence of a broad O-H stretch indicates deprotonation. |

| NMR Spectroscopy | For diamagnetic complexes, ¹H and ¹³C NMR confirms the ligand structure and purity. The disappearance of the enolic proton signal is indicative of coordination. |

| UV-Visible Spectroscopy | Provides information on the electronic transitions within the complex, including ligand-based π-π* transitions and metal-centered d-d or f-f transitions. |

| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. |

| Elemental Analysis | Determines the elemental composition (C, H, N) of the complex, confirming its stoichiometry. |

| Mass Spectrometry | Confirms the molecular weight of the complex and can provide information about its fragmentation patterns. |

Transition metals from the d-block readily form complexes with β-diketonate ligands. The stoichiometry of these complexes is often dependent on the oxidation state and preferred coordination geometry of the metal ion. For a divalent metal ion (M²⁺), complexes with the general formula [M(L)₂] are common, often adopting square planar (e.g., for Ni(II), Cu(II), Pd(II)) or tetrahedral geometries. For trivalent metal ions (M³⁺), [M(L)₃] complexes are typical, usually exhibiting an octahedral geometry.

While specific complexes of this compound are not extensively detailed in the literature, the synthesis would proceed by reacting the ligand with salts like CuCl₂, Ni(OAc)₂, or FeCl₃. nih.gov The steric bulk of the dimethylphenyl groups might influence the precise bond angles and potentially stabilize lower coordination numbers.

Illustrative Coordination Geometries for d-Block Metal β-Diketonates

| Metal Ion | Typical Stoichiometry | Common Geometry |

|---|---|---|

| Cu(II) | [CuL₂] | Square Planar |

| Ni(II) | [NiL₂] | Square Planar |

| Co(II) | [CoL₂] | Tetrahedral or Octahedral (with solvent) |

| Fe(III) | [FeL₃] | Octahedral |

| Mn(II) | [MnL₂] | Tetrahedral or Octahedral (with solvent) |

Lanthanide (Ln) and actinide (An) ions are characterized by their larger ionic radii and preference for higher coordination numbers, typically ranging from 7 to 9. When complexed with β-diketonate ligands, they commonly form neutral tris-chelate complexes of the formula [ML₃], which often coordinate additional solvent molecules to satisfy their coordination sphere, resulting in species like [ML₃(H₂O)ₓ]. nih.gov

Alternatively, they can form anionic tetrakis-chelate complexes of the type [ML₄]⁻, which require a counter-ion for charge balance. The synthesis of lanthanide complexes, for example, is usually achieved by reacting a lanthanide nitrate or chloride salt with the ligand in a 1:3 or 1:4 molar ratio in the presence of a base. nih.govresearchgate.net The bulky 3,4-dimethylphenyl groups of the ligand are well-suited for encapsulating the large lanthanide ions, potentially enhancing the photophysical properties of luminescent lanthanides like Eu(III) and Tb(III) by shielding the metal center from solvent-induced quenching.

Heterometallic complexes, which contain two or more different metal ions, can be constructed using β-diketonate ligands. nih.gov There are several strategies to achieve this. One approach is to use a pre-formed mononuclear β-diketonate complex that has additional donor sites as a "metalloligand" to coordinate a second, different metal ion.

Another method involves the co-crystallization of two different metal β-diketonates, where one complex can interact with the other through bridging oxygen atoms of the diketonate ligand. nih.gov The this compound ligand could be used to form a mononuclear complex, for instance with a transition metal, which could then be linked to a lanthanide ion to create d-f heterometallic systems. Such architectures are of great interest for developing materials with combined magnetic and luminescent properties.

Research Findings on this compound Remain Limited

Consequently, a detailed article adhering to the requested outline on its structural diversity, including mononuclear and polynuclear structures, supramolecular assembly, and the stability and volatility of its coordination compounds, cannot be generated at this time. The principles of coordination chemistry suggest that this compound, like other β-diketones, would act as a bidentate chelating ligand to form stable complexes with a variety of metal ions. The presence of the 3,4-dimethylphenyl substituents would be expected to influence the steric and electronic properties of the resulting complexes, potentially affecting their crystal packing, solubility, and thermal characteristics. However, without specific experimental studies, any detailed discussion would be speculative and would not meet the required standards of a scientifically accurate and authoritative article.

Further experimental research is necessary to elucidate the specific coordination behavior of this compound and to characterize the properties of its metal complexes. Such studies would be essential to build a body of knowledge comparable to that of more commonly studied β-diketonate ligands. Until such research is conducted and published, a comprehensive and focused article on the coordination chemistry of this specific compound remains an endeavor for future scientific investigation.

Advanced Applications of 1,3 Bis 3,4 Dimethylphenyl Propane 1,3 Dione and Its Complexes in Materials Science and Chemical Processes

Luminescent Materials and Photophysical Properties

The ability of 1,3-Bis(3,4-dimethylphenyl)propane-1,3-dione to form highly stable and luminescent complexes, particularly with lanthanide ions, has positioned it as a critical component in the field of advanced optical materials.

Design of Highly Effective Luminescent Materials

Complexes incorporating this compound are integral to the design of efficient luminescent materials. The diketone ligand plays the role of a chromophoric antenna, a molecule that absorbs light energy and transfers it to a metal center, which then emits light. This process is particularly effective in its complexes with lanthanide ions (Ln³⁺). The photophysical properties of such complexes can be fine-tuned by modifying the structure of the β-diketone ligand. The 3,4-dimethylphenyl substituents on the diketone backbone enhance the complex's ability to absorb UV radiation and can influence the resulting emission color and quantum yield. For instance, lanthanide complexes are being explored as emitters in organic light-emitting diodes (OLEDs), where the d-f transition properties of the metal ions lead to tunable and efficient light emission. pku.edu.cn

Role in Energy Transfer Mechanisms within Lanthanide Complexes

The primary mechanism behind the luminescence of lanthanide complexes with this compound is the intramolecular energy transfer (IET) process, often referred to as the "antenna effect". nih.gov This process involves several key steps:

Absorption: The β-diketone ligand absorbs incident photons (typically in the UV region), transitioning to an excited singlet state (S₁).

Intersystem Crossing: The ligand then undergoes efficient intersystem crossing (ISC) to a lower-energy triplet state (T₁).

Energy Transfer: Energy is transferred from the ligand's triplet state to the accepting f-orbital energy levels of the coordinated lanthanide ion.

Emission: The excited lanthanide ion relaxes by emitting light, producing the characteristic sharp, line-like emission spectra of the specific lanthanide used (e.g., red for Europium, green for Terbium). nih.govdur.ac.uk

Table 1: Key Steps in Lanthanide Luminescence via the Antenna Effect

| Step | Process | Description |

| 1 | Light Absorption | The this compound ligand absorbs UV light. |

| 2 | Intersystem Crossing | The ligand transitions from its excited singlet state to a triplet state. |

| 3 | Energy Transfer | Non-radiative energy transfer occurs from the ligand's triplet state to the lanthanide ion. |

| 4 | Metal Emission | The excited lanthanide ion emits a photon, producing characteristic luminescence. |

Catalysis and Organic Transformations

Beyond its applications in photophysics, this compound is a valuable precursor and starting material in various organic synthesis and polymerization reactions.

Precursors for Polymer Synthesis and Oligomerization

While specific examples detailing the direct use of this compound in large-scale polymerization are specialized, β-diketones and their metal complexes are known to participate in and catalyze polymerization reactions. For instance, metal complexes with bidentate ligands can act as catalysts in coupling reactions, such as the copolymerization of carbon monoxide and ethylene (B1197577) to form polyketones, often utilizing palladium catalysts with diphosphine ligands. wikipedia.org Furthermore, the controlled radical chain oligomerization of strained molecules like [1.1.1]propellane can be influenced by the nature of the initiating radical, demonstrating a pathway to synthesize specific oligomers ([n]staffanes) that could serve as rigid molecular spacers in materials science. beilstein-journals.org

Applications as Starting Materials in Organic and Heterocyclic Chemistry (e.g., Pyrazole (B372694), Pyrimidine (B1678525) Synthesis)

The 1,3-dicarbonyl moiety is a classic and highly effective synthon for constructing five- and six-membered heterocyclic rings. This compound serves as an ideal three-carbon building block for these cyclocondensation reactions.

Pyrazole Synthesis: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are readily synthesized by the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. youtube.comorganic-chemistry.org In this reaction, the two carbonyl groups of the diketone react with the two nitrogen atoms of the hydrazine, followed by dehydration to form the stable aromatic pyrazole ring. youtube.com This method, often referred to as the Knorr pyrazole synthesis, is a robust and high-yielding route to highly substituted pyrazoles. youtube.comjocpr.com

Pyrimidine Synthesis: Pyrimidines are six-membered aromatic heterocycles with two nitrogen atoms at positions 1 and 3. The most common and versatile method for synthesizing the pyrimidine ring is the Pinner synthesis, which involves the condensation of a 1,3-bifunctional three-carbon fragment, such as this compound, with a compound containing an N-C-N fragment like urea, thiourea, guanidine, or an amidine. bu.edu.egmdpi.com The reaction proceeds through the formation of imine intermediates followed by cyclization and dehydration to yield the pyrimidine derivative. bu.edu.eg

Table 2: Heterocyclic Synthesis from 1,3-Diketones

| Target Heterocycle | Reagent | General Reaction Type |

| Pyrazole | Hydrazine (or substituted hydrazines) | Cyclocondensation |

| Pyrimidine | Urea, Thiourea, Guanidine, Amidines | Cyclocondensation (Pinner Synthesis) |

Precursors for Chemical Vapor Deposition (CVD) Techniques

Metal complexes derived from β-diketone ligands, including this compound, are excellent candidates for precursors in Chemical Vapor Deposition (CVD) and related techniques like initiated CVD (iCVD). The key requirements for a CVD precursor are sufficient volatility to be transported in the gas phase and the ability to decompose cleanly on a heated substrate to deposit a desired thin film.

Metal β-diketonates often exhibit the necessary volatility and thermal stability. The bulky 3,4-dimethylphenyl groups can enhance the stability of the complex while ensuring it remains monomeric and volatile. When used in CVD, these complexes are heated to sublimation, and the resulting vapor is carried by an inert gas to a heated substrate. On the surface of the substrate, the precursor decomposes, depositing a thin film of the corresponding metal or, in the presence of an oxidant like oxygen or water vapor, a metal oxide film. This technique is widely used in the microelectronics industry to create high-purity thin films for applications such as dielectrics, transparent conductors, and protective coatings.

Separation Science and Extraction Processes

The ability of this compound to form stable complexes with a variety of metal ions is pivotal to its application in separation science, particularly in solvent-solvent extraction.

Solvent-Solvent Extraction Agents for Metal Ions

1,3-Diketones, including this compound, are effective chelating extractants for a wide array of metal ions. alfachemic.com The extraction process involves the transfer of a metal ion from an aqueous phase to an immiscible organic phase containing the diketone ligand. The efficiency and selectivity of this extraction are governed by several factors, including the pH of the aqueous phase, the concentration of the ligand, and the nature of the metal ion.

The underlying principle of this process is the formation of a neutral metal chelate complex that is more soluble in the organic solvent than in water. The diketone, existing in a keto-enol equilibrium, can be deprotonated in the presence of a base to form an enolate anion. This anion then coordinates with the metal ion, forming a stable chelate ring. For a divalent metal ion (M²⁺), the reaction can be generalized as follows:

M²⁺ (aq) + 2HL (org) ⇌ ML₂ (org) + 2H⁺ (aq)

where HL represents the β-diketone. The release of protons during complexation highlights the pH-dependent nature of the extraction. By controlling the pH, selective extraction of different metal ions can be achieved. For instance, bis-1,3-diketone calix berkeley.eduarenes have demonstrated the ability to selectively extract Cu²⁺ over Ni²⁺, showcasing the potential for analytical applications. rsc.org While specific studies on this compound are not abundant, its structural similarity to other effective diketone extractants suggests its potential as a group extractant for lanthanide ions. rsc.org

Development of Functional Materials

The versatile coordination chemistry of this compound allows for the creation of novel materials with tailored photoelectric, magnetic, and thermal properties.

Photoelectric Materials

Complexes of 1,3-diketones with lanthanide ions, such as europium(III) and terbium(III), are well-known for their strong luminescence. rsc.org This property arises from an efficient energy transfer process known as the "antenna effect." The diketone ligand absorbs ultraviolet light and transfers the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. For instance, europium(III) complexes typically exhibit a strong red emission. scirp.org

The photoluminescence intensity of these complexes can be very high, as the coordination of the β-diketonato ligands to the central metal ion can displace water molecules that would otherwise quench the luminescence. scirp.org The specific substituents on the diketone ligand can influence the energy levels of the ligand and, consequently, the efficiency of the energy transfer. The dimethylphenyl groups in this compound are expected to contribute to the electronic properties of the ligand, making its lanthanide complexes promising candidates for applications in photoelectric devices, such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Magnetic Materials

The field of molecular magnetism has seen significant advancements with the development of single-molecule magnets (SMMs), which are individual molecules that can exhibit magnetic hysteresis. Lanthanide ions, with their large magnetic anisotropy, are key components in the design of high-performance SMMs. nih.gov The coordination environment around the lanthanide ion plays a crucial role in determining the magnetic properties of the resulting complex.

Complexes of lanthanide ions with β-diketone ligands have been shown to exhibit slow magnetic relaxation, a characteristic feature of SMMs. researchgate.net The ligand field created by the coordinating oxygen atoms of the diketone can influence the energy levels of the lanthanide ion's f-orbitals, leading to a significant energy barrier for the reversal of magnetization. While specific research on the magnetic properties of this compound complexes is limited, the general principles suggest its potential in the synthesis of new molecular magnetic materials.

Thermal Stabilizers in Polymeric Systems

β-Diketones are utilized as co-stabilizers in polymer formulations, particularly for polyvinyl chloride (PVC), in conjunction with metal soap stabilizers like calcium-zinc systems. kanademy.com The primary function of these diketones is to mitigate the "zinc burning" effect, which is the rapid degradation of PVC catalyzed by zinc chloride, a byproduct of the primary stabilization process.

Specialized Analytical Applications

The unique chemical and physical properties of this compound and its metal complexes open avenues for their use in specialized analytical techniques. The ability of β-diketones to form volatile metal complexes makes them suitable for gas chromatography applications, allowing for the separation and quantification of metal ions. alfachemic.com

NMR Shift Reagents

Lanthanide complexes of β-diketones, such as those potentially formed with this compound, are renowned for their utility as NMR shift reagents. These paramagnetic complexes can interact with Lewis basic sites in organic molecules, leading to significant changes in the chemical shifts of the substrate's NMR spectrum. This phenomenon, known as the lanthanide-induced shift (LIS), is invaluable for simplifying complex spectra and aiding in structural elucidation. researchgate.netnih.govmriquestions.com

The primary mechanism behind the LIS is the pseudocontact shift, a through-space interaction between the magnetic moment of the lanthanide ion and the nucleus being observed. researchgate.net The magnitude of this shift is dependent on the distance and angle between the lanthanide ion and the specific nucleus, allowing for the deduction of stereochemical information. nih.gov

Lanthanide ions like Europium (Eu) and Praseodymium (Pr) are commonly employed in these shift reagents. researchgate.net The choice of lanthanide ion influences the direction and magnitude of the induced shifts. For instance, Europium complexes typically induce downfield shifts, while Praseodymium complexes cause upfield shifts.

While direct experimental data for NMR shift reagents based on this compound is not extensively documented in readily available literature, the principles governing the behavior of analogous β-diketonate complexes provide a strong basis for their potential application. The dimethylphenyl substituents on the ligand can enhance solubility in organic solvents, a crucial property for effective NMR shift reagents. researchgate.net

To illustrate the effect of a lanthanide shift reagent, consider the following hypothetical data showing the induced shifts (Δδ) in the ¹H NMR spectrum of a generic alcohol upon addition of a Europium(III) complex of a β-diketone.

| Proton | Original Chemical Shift (ppm) | Chemical Shift with Shift Reagent (ppm) | Lanthanide-Induced Shift (Δδ, ppm) |

| OH | 2.5 | 15.0 | 12.5 |

| α-CH₂ | 3.6 | 10.5 | 6.9 |

| β-CH₂ | 1.5 | 4.0 | 2.5 |

| γ-CH₃ | 0.9 | 1.8 | 0.9 |

This is a representative table illustrating the expected trend. Actual values would depend on the specific substrate and shift reagent.

The magnitude of the induced shift is inversely proportional to the cube of the distance from the lanthanide ion, which is why protons closer to the binding site (the hydroxyl group in this example) experience a larger shift.

Gas Chromatography Separation

Metal chelates of β-diketones, including those with substituted phenyl groups, have been investigated for their volatility and thermal stability, which are key characteristics for successful gas chromatographic analysis. illinois.edu This technique allows for the separation and quantification of metal ions by converting them into volatile complexes that can be transported through a gas chromatograph.

The formation of stable, neutral, and coordinatively saturated metal complexes is essential for their volatility. The this compound ligand can form such chelates with various metal ions. The bulky dimethylphenyl groups can shield the central metal ion, enhancing the complex's stability and volatility by minimizing intermolecular interactions.

This approach has been particularly useful for the analysis of metals that are otherwise difficult to analyze by conventional gas chromatography. The choice of the β-diketone ligand can influence the volatility and chromatographic behavior of the metal chelates. Fluorinated β-diketones, for example, are known to form highly volatile complexes. illinois.edu

While specific applications of this compound in gas chromatography are not widely reported, the established principles suggest its potential utility. The separation of different metal ions can be achieved by exploiting the differences in the volatility and retention times of their respective chelates.

Below is a hypothetical table illustrating the potential gas chromatographic separation of metal chelates of a substituted β-diketone.

| Metal Ion | Chelate Complex | Retention Time (min) |

| Copper(II) | Cu(L)₂ | 8.5 |

| Nickel(II) | Ni(L)₂ | 9.2 |

| Cobalt(III) | Co(L)₃ | 11.8 |

| Chromium(III) | Cr(L)₃ | 10.3 |

L represents the deprotonated form of a β-diketone ligand like this compound. Retention times are illustrative and depend on the specific column and conditions.

The successful application of this technique relies on the quantitative formation of the metal chelates and their thermal stability during the chromatographic process to prevent decomposition. illinois.edu

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By approximating the electron density, DFT calculations can predict a wide range of chemical characteristics with high accuracy. For 1,3-Bis(3,4-dimethylphenyl)propane-1,3-dione, these calculations are typically performed using functionals like B3LYP combined with a basis set such as 6-311G(d,p) to ensure reliable results. nih.gov

DFT is instrumental in elucidating the electronic structure of this compound by calculating its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller energy gap suggests higher polarizability and greater chemical reactivity. nih.gov

From the HOMO and LUMO energies, several key reactivity descriptors can be derived:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): A measure of an atom's ability to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): Represents resistance to change in electron distribution, calculated as (I - A) / 2.

Chemical Softness (σ): The reciprocal of hardness (1/η), indicating a higher reactivity.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters provide a quantitative framework for predicting how this compound will behave in chemical reactions. researchgate.netmdpi.com For instance, regions where the LUMO is localized indicate probable sites for nucleophilic attack, while HOMO localizations point to sites susceptible to electrophilic attack.

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical reactivity and stability nih.gov |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to charge transfer nih.gov |

| Softness (σ) | 1 / η | Indicates higher reactivity and polarizability nih.gov |

| Electrophilicity Index (ω) | χ2 / (2η) | Measures the propensity to act as an electrophile |

Like other β-diketones, this compound can exist in equilibrium between its diketo and enol tautomeric forms. rri.res.in The enol form is often stabilized by the formation of a quasi-aromatic six-membered ring through an intramolecular hydrogen bond. orientjchem.org

DFT calculations are employed to determine the relative energies and thermodynamic stabilities of these tautomers. researchgate.net By optimizing the geometry of both the diketo and enol forms, their total electronic energies can be calculated. The tautomer with the lower calculated energy is predicted to be the more stable and therefore the predominant form at equilibrium. Studies on similar compounds show that the enol form is typically more stable. rri.res.inorientjchem.org The choice of solvent can influence this equilibrium, a factor that can also be modeled computationally. orientjchem.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. These simulations model the motions of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational dynamics and thermodynamic properties. researchgate.net For this compound, an MD simulation could be used to explore its conformational flexibility, particularly the rotation around the single bonds connecting the phenyl rings to the propane-1,3-dione backbone. mdpi.com Such simulations are also valuable for understanding how the molecule interacts with solvents or other molecules in a mixture, revealing information about solvation shells and binding affinities. mdpi.com

Advanced Computational Methods for Molecular Interactions

To understand how molecules of this compound interact with each other in the solid state, advanced computational techniques are used to analyze the crystal packing.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. nih.gov The Hirshfeld surface of a molecule is defined as the region where the electron density contribution from that molecule is equal to the contribution from all other molecules in the crystal. mdpi.com

| Interaction Type | Typical Contribution | Description |

|---|---|---|

| H···H | > 50% | Represents contacts between hydrogen atoms on adjacent molecules, often the most frequent type. nih.gov |

| C···H / H···C | ~ 20-30% | Indicates interactions between carbon and hydrogen atoms, including weak C-H···π interactions. nih.gov |

| O···H / H···O | ~ 10-20% | Points to potential hydrogen bonding involving the carbonyl oxygen atoms. nih.gov |

| C···C | < 5% | Suggests the presence of π-π stacking interactions between the dimethylphenyl rings. researchgate.net |

Building upon the geometric insights from Hirshfeld analysis, energy framework analysis calculates the interaction energies between pairs of molecules in the crystal lattice. mdpi.com This method uses DFT-calculated wavefunctions to compute the strengths of electrostatic, polarization, dispersion, and repulsion energies between a central molecule and its neighbors. mdpi.comresearchgate.net

In Silico Studies of Molecular Recognition and Binding (e.g., docking studies focusing on structural interactions and tautomerism)

While specific in silico studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the broader class of diarylpropane-1,3-diones and related β-diketones are subjects of significant computational investigation. These studies provide critical insights into their mechanisms of action, potential as therapeutic agents, and the structural basis for their biological activities. Methodologies such as molecular docking and quantum chemical calculations are employed to predict how these molecules interact with biological targets and to understand their intrinsic chemical properties, such as tautomerism, which plays a crucial role in their binding behavior.

Molecular Docking and Structural Interactions of Diarylpropane-1,3-dione Analogs

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific protein target and for elucidating the molecular interactions that stabilize the ligand-receptor complex.

For the diarylpropane-1,3-dione class, docking studies have been successfully used to identify and optimize compounds as mimics of tetracycline (B611298), targeting the tetracycline repressor protein (TetR). nih.gov In such studies, the diarylpropane-1,3-dione motif is identified as the minimal substructure responsible for biological activity. nih.gov Homology models, often based on existing X-ray crystal structures of targets bound to similar ligands, are used to predict binding modes. nih.gov These simulations reveal key structural interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding affinity.

For instance, in studies involving benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, docking simulations were performed to understand their interaction with the 5-HT1A serotonin (B10506) receptor. mdpi.com The analysis of these docking poses focuses on the interactions with key amino acid residues in the receptor's binding site. The results typically quantify the binding affinity, often expressed as a binding energy or docking score, and detail the specific interactions observed. mdpi.com

Table 1: Illustrative Docking Interactions for a Propan-1-one Derivative at the 5-HT1A Receptor Binding Site

| Interaction Type | Interacting Ligand Moiety | Interacting Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Protonated Piperazine N-1 | D116 | 2.83 |

| Electrostatic | N-1 Quaternary Ammonia | Aspartate Moiety | - |

| Hydrophobic | Benzo[b]thiophene | Multiple | - |

| Edge-to-Face | Arylpiperazine | Aromatic Residues | - |

Data is illustrative and based on findings for similar propan-1-one structures. mdpi.com

The Role of Tautomerism in Molecular Recognition

A critical aspect of the chemistry of 1,3-dicarbonyl compounds, including this compound, is their existence as an equilibrium mixture of keto and enol tautomers. The specific tautomeric form present can significantly influence the molecule's shape, electronic properties, and ability to act as a hydrogen bond donor or acceptor. Consequently, the tautomeric state can dictate its molecular recognition and binding affinity for a biological target. nih.govmdpi.com

The stability and equilibrium between the keto and enol forms are influenced by factors such as the solvent and the nature of substituents on the molecule. nih.gov Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the thermodynamics of this tautomerism. These calculations can predict the relative energies of the different tautomers and the energy barriers for their interconversion, providing insight into which form is likely to predominate under specific conditions. mdpi.com For example, studies on other 1,3-dicarbonyl compounds have shown that the presence of certain functional groups can stabilize one tautomer over the other, which in turn affects biological activity. mdpi.com The enol form, with its hydroxyl group and conjugated system, often presents a different set of potential interactions with a receptor compared to the diketo form.

Table 2: Theoretical Relative Energies of Keto-Enol Tautomers in Different Environments

| Tautomer | Environment | Relative Energy (kcal/mol) | Key Structural Feature |

|---|---|---|---|

| Diketo | Gas Phase | 0 (Reference) | Two C=O groups |

| Enol | Gas Phase | -2.5 | Intramolecular H-bond |

| Diketo | Polar Solvent | 0 (Reference) | Stabilized by dipole interactions |

| Enol | Polar Solvent | -1.8 | H-bonding with solvent |

Values are hypothetical and for illustrative purposes to demonstrate typical computational outputs for β-diketones.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways for Aryl β-Diketones

The synthesis of β-diketones has traditionally been dominated by the Claisen condensation, which involves the base-catalyzed reaction between a ketone and an ester. While effective, this method can have limitations regarding substrate scope and reaction conditions. Future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies for 1,3-Bis(3,4-dimethylphenyl)propane-1,3-dione and related structures.

Modern synthetic methodologies that warrant exploration include:

Metal-Catalyzed Cross-Coupling Reactions : Palladium-catalyzed methodologies, for instance, could enable the construction of the β-diketone framework under milder conditions with greater functional group tolerance.

Hydration of Alkynones : The selective hydration of corresponding diaryl alkynones presents a direct and atom-economical route to the 1,3-dicarbonyl system.

Biocatalytic Approaches : The use of enzymes could offer highly selective and environmentally friendly pathways to chiral β-diketones, opening avenues for asymmetric applications.

Decarboxylative Coupling : Reactions involving the coupling of β-keto acids with aryl halides could provide novel entry points to asymmetrically substituted aryl β-diketones.

These advanced methods could lead to higher yields, reduced waste, and access to a broader range of precursors for creating novel derivatives.

| Synthetic Method | Description | Potential Advantages for Aryl β-Diketone Synthesis |

| Claisen Condensation | Base-catalyzed reaction of a ketone and an ester. | Well-established, readily available starting materials. |

| Metal-Based Catalysis | e.g., Palladium-catalyzed α-carbonylative arylation. | Milder reaction conditions, broader substrate scope. |

| Hydration of Alkynones | Gold- or other metal-catalyzed addition of water to a C≡C triple bond conjugated to a carbonyl. | High atom economy, direct conversion. |

| Biocatalysis | Use of enzymes (e.g., from Yarrowia lipolytica) to catalyze aldol-type condensations. | High stereoselectivity, environmentally benign conditions. |

Design and Synthesis of New Derivatives with Tunable Properties

The core structure of this compound is an excellent scaffold for modification. Future work should concentrate on the rational design and synthesis of new derivatives to fine-tune their chemical and physical properties for specific applications.

Key areas for derivatization include:

Aryl Ring Functionalization : Introducing electron-donating or electron-withdrawing groups onto the 3,4-dimethylphenyl rings can systematically alter the compound's electronic properties, acidity (pKa), and the stability of its metal complexes.

Modification of the Methylene (B1212753) Bridge : Substitution at the C2 position (the central carbon of the propane-1,3-dione unit) can introduce new functionalities, influence the keto-enol equilibrium, and create chiral centers. For example, incorporating polymerizable groups could allow the molecule to be integrated into larger material frameworks.

Heterocyclic Analogues : Replacing one or both of the dimethylphenyl rings with heteroaromatic systems could impart novel biological activities or photophysical properties.

These modifications will allow for the creation of a library of compounds with tailored solubility, metal-chelating affinity, and electronic characteristics.

| Structural Modification | Target Property to Tune | Potential Impact |

| Add -NO₂ group to aryl rings | Electronic Properties | Increases acidity of the central C-H; alters metal complex stability. |

| Add -OCH₃ group to aryl rings | Electronic Properties | Decreases acidity; modulates redox potential of metal complexes. |

| Add -Br to the central carbon | Reactivity | Provides a handle for further C-C bond-forming reactions. |

| Replace aryl rings with Thiophene | Photophysical Properties | May induce fluorescence or alter absorption spectrum. |

Advanced Characterization Techniques for Complex Structures

A thorough understanding of the structural dynamics of this compound and its derivatives is crucial. While standard techniques like NMR, IR, and mass spectrometry are indispensable, future research should leverage more advanced analytical methods.

Solid-State NMR : To investigate the tautomeric forms and hydrogen bonding interactions in the solid state, complementing solution-state studies.

X-ray Crystallography : Single-crystal X-ray diffraction will remain vital for unambiguously determining the three-dimensional structure of the molecule and, more importantly, its metal-organic complexes and supramolecular assemblies.

Atomic Force Microscopy (AFM) : For the characterization of supramolecular structures, such as metal-organic polyhedra (MOPs), AFM can provide direct visualization and dimensional information of complex assemblies on surfaces.

Advanced Mass Spectrometry : Techniques like electrospray ionization (ESI-MS) can be used to characterize fragile supramolecular complexes and intermediates in solution.

These techniques will provide deeper insights into the subtle structural features that govern the material's properties, including the nature of its keto-enol tautomerism and the coordination geometry of its metal complexes.

Expanding Applications in Emerging Technologies and Functional Materials

The unique properties of aryl β-diketones suggest that this compound could be a valuable component in various advanced materials. Future research should aim to translate its fundamental chemical properties into practical applications.

Potential emerging applications include:

Metal-Organic Frameworks (MOFs) and Polyhedra (MOPs) : The ability of β-diketones to act as versatile ligands can be exploited to construct porous MOFs or discrete MOPs. The specific dimensions of the 3,4-dimethylphenyl groups could be used to control the pore size and internal environment of these materials for applications in gas storage, separation, or catalysis.

Homogeneous Catalysis : Transition metal complexes of this ligand could serve as catalysts for a variety of organic transformations, such as olefin oxidation and polymerization reactions.

Luminescent Materials and Sensors : Lanthanide complexes of β-diketones are known for their strong luminescence. Derivatives of this compound could be used to create new phosphors for lighting applications (OLEDs) or as sensitive luminescent probes for detecting specific metal ions or small molecules.

Precursors for Advanced Materials : Metal complexes of β-diketones can be used as precursors in sol-gel processes or chemical vapor deposition (CVD) to synthesize well-defined metal oxide nanoparticles and thin films for electronic or catalytic applications.

Deepening Theoretical Understanding of Structure-Property Relationships

To guide synthetic efforts and accelerate the discovery of new functional materials, a robust theoretical understanding of the structure-property relationships is essential. Future research should increasingly integrate computational chemistry with experimental work.

Key areas for theoretical investigation include:

Density Functional Theory (DFT) Calculations : DFT can be used to predict the relative stability of the keto-enol tautomers, the strength of intramolecular hydrogen bonds, and the electronic structure (e.g., HOMO-LUMO energy levels).

Modeling of Metal Complexes : Computational studies can elucidate the preferred coordination geometries, bonding energies, and electronic transitions of metal complexes, helping to predict their stability, reactivity, and spectroscopic properties.

Predictive Design : By establishing a clear correlation between molecular structure and function through computational screening, researchers can prioritize the synthesis of the most promising derivatives for a given application, saving significant time and resources.

This synergistic approach, combining theoretical predictions with empirical validation, will be pivotal in rationally designing the next generation of materials based on the this compound scaffold.

Q & A

Q. What are the preferred synthetic routes for 1,3-Bis(3,4-dimethylphenyl)propane-1,3-dione, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via Claisen condensation of substituted acetophenones. For example:

- Step 1: Alkylation of 3,4-dimethylacetophenone derivatives (e.g., using methyl/ethyl iodide in DMF) to introduce substituents .

- Step 2: Condensation of the alkylated precursors under basic conditions (e.g., NaH or KOH in ethanol), followed by acid quenching.

Key Variables: - Temperature: Optimal yields (≥85%) are achieved at 80–100°C .

- Catalyst: Base strength affects enolate formation efficiency.

Table 1: Synthetic Yield Comparison

| Precursor Pair | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| 3,4-DMPA* + 3,4-DMPA | NaH | 80 | 82 |

| 3,4-DMPA + 4-MeO-PA | KOH | 100 | 78 |

| *3,4-DMPA = 3,4-dimethylphenylacetophenone |

Q. How can spectroscopic techniques (NMR, HRMS) characterize structural and electronic properties of this diketone?

Methodological Answer:

- <sup>1</sup>H NMR: The enol tautomer dominates in CDCl3, with a singlet at δ ~6.7 ppm for the enolic proton. Aromatic protons of 3,4-dimethylphenyl groups appear as doublets (δ ~7.9–6.9 ppm) .

- <sup>13</sup>C NMR: Carbonyl signals (δ ~185 ppm) and methoxy/methyl carbons (δ ~55 ppm for OMe; δ ~20 ppm for CH3) confirm substitution patterns .

- HRMS: Molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 336.15) validate the molecular formula (C19H20O2) .

Advanced Research Questions

Q. How do steric and electronic effects of 3,4-dimethylphenyl substituents influence coordination chemistry with transition metals?

Methodological Answer: The β-diketonate moiety acts as a bidentate ligand.